Diethyl thioketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentane-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-3-5(6)4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYZWQWACCVBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541248 | |
| Record name | Pentane-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7740-30-9 | |
| Record name | Pentane-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Diethyl Thioketone and Analogues
Established Synthetic Pathways: A Critical Review
Traditional methods for synthesizing thioketones primarily involve the conversion of a corresponding ketone by exchanging the oxygen atom for a sulfur atom. wikipedia.org
Thionation Reactions (e.g., Lawesson's Reagent)
The most prevalent method for the synthesis of thioketones from ketones is thionation using a sulfur-transfer reagent. wikipedia.org Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] has become one of the most widely used reagents for this transformation due to its efficacy with a range of carbonyl compounds, including ketones, esters, and amides. acs.orgorganic-chemistry.org
The reaction mechanism involves the interaction of the carbonyl compound with a reactive dithiophosphine ylide, which exists in equilibrium with Lawesson's reagent in solution. This leads to the formation of a four-membered thiaoxaphosphetane intermediate. The driving force of the reaction is the subsequent cycloreversion, which forms a stable phosphorus-oxygen double bond and the desired thioketone.
Conventional methods using Lawesson's reagent often require high temperatures, long reaction times (ranging from 2 to 25 hours), and the use of dry, high-boiling point solvents like toluene (B28343) or xylene. nih.govresearchgate.net Furthermore, an excess of the reagent is often necessary, which can complicate product purification. Other reagents used for thionation include phosphorus pentasulfide (P₄S₁₀) and a combination of hydrogen sulfide (B99878) with an acid catalyst. wikipedia.orgnih.gov
Approaches Utilizing Organolithium Reagents
The reaction of organolithium reagents with ketones typically leads to the formation of tertiary alcohols via nucleophilic addition to the carbonyl carbon. researchgate.netmasterorganicchemistry.com Their application in the direct synthesis of thioketones is less straightforward and fundamentally different from their reactions with ketones. researchgate.net Direct addition to a C=S bond is often not the primary reaction pathway. researchgate.net
However, specific pathways utilizing organometallic reagents have been developed. One such method involves the reaction of ketimine anions (formed in situ by treating an imine with an organolithium reagent like methyllithium) with carbon disulfide. This process is believed to proceed through a four-membered ring intermediate that subsequently decomposes to yield the thioketone. thieme-connect.de This approach provides a route to thioketones that does not start from a ketone precursor. While organolithium reagents are fundamental in organic synthesis for forming carbon-carbon bonds, their role in the direct, high-yield synthesis of simple thioketones like diethyl thioketone is limited compared to thionation methods. researchgate.netwikipedia.org
Green Chemistry Approaches in Thioketone Synthesis
In response to the growing need for environmentally benign chemical processes, several green synthetic methodologies have been applied to the synthesis of thioketones. These methods aim to reduce solvent use, decrease reaction times, and improve energy efficiency.
Solvent-Free Synthesis (e.g., Microwave-Assisted, Grinding)
A significant advancement in thioketone synthesis is the use of microwave irradiation under solvent-free conditions. organic-chemistry.org This approach, particularly effective with Lawesson's reagent, offers a rapid, efficient, and environmentally friendly alternative to conventional heating. organic-chemistry.org
In a typical procedure, the ketone is simply mixed with Lawesson's reagent (often in near-stoichiometric amounts) and irradiated in a microwave oven. This method circumvents the need for dry, hazardous hydrocarbon solvents and significantly reduces reaction times, often to just a few minutes, while providing high to quantitative yields of the thioketone. organic-chemistry.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Thionation
Mechanochemistry, which involves inducing reactions by grinding solid reactants together (ball milling), is another prominent green chemistry technique. This solvent-free method has been successfully applied to the synthesis of α,α-amino thioketone derivatives in a one-pot, three-component reaction. nih.gov The process, which involves the liquid-assisted grinding of an aldehyde, amine, and thiol, proceeds without the need for a catalyst. nih.gov
Ultrasound-Mediated Synthetic Routes
The application of ultrasonic irradiation is another green technique that can accelerate chemical reactions. While not widely reported for the direct synthesis of simple dialkyl thioketones, ultrasound has been effectively used to promote the synthesis of related organosulfur compounds. For instance, ultrasound has been employed for the synthesis of α-thiocyanoketones from enaminones and ammonium (B1175870) thiocyanate (B1210189) at room temperature. This demonstrates the potential of sonochemistry to facilitate C-S bond formation under mild conditions, reducing energy consumption compared to conventional heating.
Catalytic Green Methods (e.g., Heterogeneous Catalysis, Biocatalysis)
The development of catalytic methods is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of more environmentally friendly substances.
Heterogeneous Catalysis : The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. While direct heterogeneous catalysis for the thionation of simple ketones is not extensively documented, related processes like the chemoselective thioacetalization of carbonyl compounds have been achieved using catalysts such as tungstophosphoric acid or hafnium trifluoromethanesulfonate (B1224126) under solvent-free conditions. organic-chemistry.org Thioacetals can, in some cases, serve as precursors to thioketones. thieme-connect.de These examples highlight the potential for developing solid-phase catalysts for direct thionation reactions.
Biocatalysis : Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers high selectivity under mild conditions (aqueous media, ambient temperature and pressure). While specific biocatalytic routes to this compound are not established, research into photo-biocatalytic cascades has demonstrated the enantioselective synthesis of sulfur-containing compounds like 1,3-mercaptoalkanols. mdpi.com The expansion of enzyme libraries and protein engineering techniques may pave the way for future biocatalytic methods for thioketone synthesis.
Table 2: Summary of Green Chemistry Approaches for Thioketone Synthesis
Chemo- and Regioselective Synthesis of Substituted Thioketones (e.g., α- and β-thioketones)
The selective synthesis of substituted thioketones, such as α- and β-thioketones, is crucial for accessing a diverse range of organosulfur compounds. Achieving chemo- and regioselectivity is a significant challenge due to the high reactivity of the thiocarbonyl group.
One notable method involves the synthesis of β-sulfanyl ketones without the prior preparation of α,β-unsaturated carbonyl compounds. mdpi.comnih.gov This approach is operationally simple and provides controllable access to thia-Michael addition products under mild conditions. mdpi.com For instance, a variety of thiols can react with acetone (B3395972) to provide the corresponding β-sulfanyl ketones in good to excellent yields. mdpi.comnih.gov
The thionation of 1,3-dicarbonyl compounds is a primary method for preparing β-oxo thiocarbonyl compounds. researchgate.net Reagents like Lawesson's reagent and phosphorus pentasulfide are commonly employed for this transformation, converting a carbonyl group into a thiocarbonyl group. organic-chemistry.orgresearchgate.netnih.gov A study on base-promoted sulfur abstraction from thioesters also presents a mild and efficient strategy for the regioselective preparation of mixed β-dicarbonyl compounds, including those with a thiocarbonyl group. researchgate.net This reaction is typically clean, with products obtained in good yields (65–95%) within 30 minutes. researchgate.net
For the synthesis of α-substituted thioketones, specific methodologies have been developed. For example, a photoredox-catalyzed approach has been reported for the synthesis of α,α-amino-thioketones. researchgate.net Additionally, α-ketothioamides can be synthesized from α-azido ketones and elemental sulfur through a metal-free oxidative-amidation strategy. organic-chemistry.org
The chemo- and regioselectivity of these syntheses can be influenced by various factors, including the structure of the starting materials, the choice of reagents, and the reaction conditions. urfu.rumdpi.com For example, in the condensation of 1,2,4-triketone analogs with hydrazines, the direction of nucleophilic attack can be switched depending on the substituent's nature and the reaction conditions, allowing for selective transformations. urfu.rumdpi.com
Table 1: Selected Methods for the Synthesis of Substituted Thioketones
| Target Compound Type | Synthetic Method | Key Reagents | Typical Yields | Ref. |
| β-Sulfanyl Ketones | Reaction of acetone with thiols | Methanesulfonic anhydride, Sulfuric acid | Good to Excellent | mdpi.comnih.gov |
| β-Oxo Thiocarbonyls | Base-promoted sulfur abstraction from thioesters | Base (e.g., lithium amide) | 65-95% | researchgate.net |
| α,α-Amino-thioketones | Photoredox catalysis | - | - | researchgate.net |
| α-Ketothioamides | Metal-free oxidative-amidation | Elemental sulfur, Amines | Very Good | organic-chemistry.org |
In Situ Generation Techniques for Transient Thioketones
Many thioketones, especially aliphatic and α,β-unsaturated ones, are highly reactive and tend to dimerize, trimerize, or oligomerize. thieme-connect.decaltech.edu Consequently, they are often generated in situ and trapped immediately by a suitable reagent in the reaction mixture. thieme-connect.de
A common strategy for the in situ preparation of α,β-unsaturated thioketones involves the reaction of the corresponding α,β-unsaturated carbonyl compounds with a sulfurating agent like bis(dimethylaluminum) sulfide. thieme-connect.de These transient thioketones are typically subjected to [4+2]-dimerization or cycloaddition reactions simultaneously. thieme-connect.de The resulting dimers are stable and serve as a convenient way to store the unstable thioketones. thieme-connect.de
Thiocarbonyl ylides, or thiocarbonyl S-methanides, are another class of transient species that can be generated in situ. nih.govbeilstein-journals.org These 1,3-dipoles are valuable for synthesizing various sulfur-containing heterocycles through [3+2]-cycloaddition reactions. nih.gov For instance, the reaction of in situ-generated thiocarbonyl S-methanides with electron-deficient ethenes is a preferred method for preparing substituted tetrahydrothiophenes. nih.gov
Other reactive intermediates can also be generated in situ to react with thioketones. For example, highly reactive azoalkenes can be generated from hydrazones and subsequently trapped by thioketones in hetero-Diels-Alder reactions to form 1,3,4-thiadiazines regioselectively. nih.govresearchgate.net Similarly, nitrilimines, generated from the dehydrohalogenation of hydrazonoyl halides or thermal decomposition of tetrazoles, can be efficiently trapped by thioketones in [3+2]-cycloaddition reactions to yield 2,3-dihydro-1,3,4-thiadiazoles. uzh.ch
The choice of the in situ generation technique depends on the desired transient species and the subsequent trapping reaction. These methods are essential for studying the chemistry of highly reactive thioketones and for their application in the synthesis of complex molecules.
Table 2: In Situ Generation and Trapping of Transient Thioketones and Related Species
| Transient Species Generated | Generation Method | Trapping Reaction | Product Class | Ref. |
| α,β-Unsaturated Thioketones | Thionation of α,β-unsaturated ketones | [4+2] Dimerization / Cycloaddition | Thioketone Dimers / Cycloadducts | thieme-connect.de |
| Thiocarbonyl S-methanides | From 1,3,4-thiadiazolines | [3+2] Cycloaddition | Tetrahydrothiophenes | nih.govbeilstein-journals.org |
| Azoalkenes | From hydrazones | Hetero-Diels-Alder with thioketones | 1,3,4-Thiadiazines | nih.govresearchgate.net |
| Nitrilimines | From hydrazonoyl halides or tetrazoles | [3+2] Cycloaddition with thioketones | 2,3-Dihydro-1,3,4-thiadiazoles | uzh.ch |
Mechanistic Investigations of Diethyl Thioketone Reactivity
Cycloaddition Reactions of Thioketones
Thioketones, including diethyl thioketone, are highly reactive dipolarophiles and dienes, readily engaging in cycloaddition reactions with a variety of partners. Their increased reactivity compared to their carbonyl counterparts is attributed to the poorer orbital overlap of the C(2p)-S(3p) π-bond, leading to a lower LUMO energy and a smaller HOMO-LUMO gap thieme-connect.de. This compound acts as a transient dienophile, participating in cycloaddition reactions with dienes such as 2,3-dimethylbuta-1,3-diene .
[3+2]-Cycloadditions
[3+2]-Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a cornerstone of heterocyclic synthesis. Thioketones are potent dipolarophiles in these reactions.
Thioketones readily react with various 1,3-dipoles. For instance, reactions with diazoalkanes, such as diazomethane, typically proceed via the initial formation of 1,3,4-thiadiazolines, which can subsequently decompose to form thiocarbonyl ylides beilstein-journals.orguzh.chuzh.chscispace.com. These highly reactive thiocarbonyl ylides can then undergo further reactions, including cycloadditions with another molecule of the thioketone, yielding 1,3-dithiolanes beilstein-journals.orguzh.chscispace.com. Studies on related thioketones have shown that the presence of heteroatoms in aryl or hetaryl substituents can influence the stability of these intermediates, sometimes favoring diradical pathways beilstein-journals.orguzh.ch. Nitrilimines also undergo [3+2]-cycloadditions with thioketones, with the reaction typically occurring chemoselectively at the thiocarbonyl group chemrxiv.org.
Donor-acceptor (D–A) cyclopropanes have emerged as versatile partners in [3+2]-cycloaddition reactions with thioketones. These reactions, often catalyzed by Lewis acids like Sc(OTf)3, lead to the formation of tetrahydrothiophene (B86538) derivatives d-nb.infobeilstein-archives.orgresearchgate.netx-mol.netbeilstein-journals.org. The mechanism typically involves a nucleophilic attack of the thioketone's sulfur atom on the cyclopropane (B1198618) ring at the most reactive position d-nb.info. The diastereoselectivity of these reactions can be high, depending on the substituents on both the thioketone and the cyclopropane d-nb.infobeilstein-archives.orgresearchgate.net.
The mechanistic pathways of [3+2]-cycloadditions involving thioketones are a subject of considerable investigation. While the classical Huisgen model proposed concerted [3+2]-cycloadditions beilstein-journals.orgmdpi.com, many reactions involving thioketones have been shown to proceed via stepwise mechanisms involving zwitterionic or diradical intermediates beilstein-journals.orguzh.chmdpi.comnih.govresearchgate.net. The nature of the substituents on the thioketone and the 1,3-dipole, as well as reaction conditions (e.g., solvent polarity, temperature), can dictate whether a concerted or stepwise pathway is favored beilstein-journals.orgmdpi.comnih.gov.
For instance, DFT calculations have revealed that reactions with sterically hindered thioketones or those with significant electronic differences between the reacting partners may proceed through zwitterionic intermediates nih.govmdpi.com. Conversely, other studies suggest diradical intermediates can be involved, particularly when stabilizing substituents are present beilstein-journals.org. In some specific cases, such as the reaction of diphenyldiazomethane with thiobenzophenone (B74592), DFT studies have ruled out stepwise mechanisms, favoring a concerted [3+2] cycloaddition to form 1,3,4-thiadiazolines uzh.ch.
Table 1: Mechanistic Pathways in [3+2]-Cycloadditions of Thioketones
| Reaction Type | Dipolarophile/Diene Type | Potential Intermediates | Favored Pathway Conditions | Reference(s) |
| [3+2]-Cycloaddition with Diazoalkanes | Diazomethane, substituted diazoalkanes | 1,3,4-Thiadiazolines, Thiocarbonyl Ylides, Diradicals | Temperature, steric hindrance, electronic nature of substituents | beilstein-journals.orguzh.chuzh.chscispace.comnih.gov |
| [3+2]-Cycloaddition with Nitrilimines | Nitrilimines | Concerted, Zwitterionic | Electronic and steric nature of substituents | beilstein-journals.orgchemrxiv.org |
| [3+2]-Cycloaddition with D-A Cyclopropanes | Donor-Acceptor Cyclopropanes | Concerted | Lewis acid catalysis, substrate structure | d-nb.infobeilstein-archives.orgresearchgate.netx-mol.netbeilstein-journals.org |
| General Thioketone [3+2]-Cycloadditions | Various 1,3-dipoles | Concerted, Zwitterionic, Diradical | Steric hindrance, electronic effects, solvent polarity | beilstein-journals.orguzh.chmdpi.comnih.govresearchgate.net |
[4+2]-Cycloadditions (Hetero-Diels-Alder Reactions)
Thioketones can also participate as heterodienes or dienophiles in [4+2]-cycloaddition reactions, commonly referred to as hetero-Diels–Alder reactions. They are known to react with conjugated dienes to form dihydrothiopyrans thieme-connect.de. Furthermore, α,β-unsaturated thioketones (thiochalcones) can act as heterodienes, reacting with dienophiles like azoalkenes to yield 1,3,4-thiadiazine derivatives nih.govmdpi.comuzh.ch. The regioselectivity and mechanism (concerted vs. stepwise) are influenced by the electronic and steric properties of the reactants nih.govmdpi.comuzh.ch. For example, reactions with azoalkenes can proceed via highly asymmetric transition states, and in cases of significant steric hindrance, a zwitterionic intermediate followed by ring closure has been observed nih.govmdpi.com. Reactions with acetylenic dienophiles also yield thiopyran derivatives, often via a hetero-Diels–Alder pathway followed by a 1,3-hydrogen shift uzh.chuzh.chbeilstein-journals.org.
Table 2: Hetero-Diels-Alder Reactions of Thioketones
| Dienophile/Diene Partner | Thioketone Type | Reaction Type | Product Class | Mechanistic Notes | Reference(s) |
| Azoalkenes | Aryl, Ferrocenyl, Alkyl | [4+2]-Cycloaddition | 1,3,4-Thiadiazines | Concerted (highly asymmetric TS) or stepwise via zwitterionic intermediate | nih.govmdpi.com |
| Acetylenic Dienophiles | Aryl, Hetaryl | Hetero-Diels–Alder | Thiopyrans | Followed by 1,3-hydrogen shift; chemo- and regioselective | uzh.chuzh.chbeilstein-journals.org |
| α-Nitrosoalkenes | Thiochalcones | Hetero-Diels–Alder | 4H-1,5,2-Oxathiazines | Highly periselective and regioselective; kinetically controlled | uzh.ch |
| Conjugated Dienes | General | Diels–Alder | Dihydrothiopyrans | Formation of stable cycloadducts | thieme-connect.de |
Higher-Order Cycloadditions (e.g., [8+3]-Cycloadditions)
While less common than [3+2] or [4+2] cycloadditions, thioketones can participate in higher-order cycloaddition (HOC) reactions, which involve more than 6π electrons in the transition state. Tropothione, a thioketone embedded within an 8π system, has been shown to undergo [8+3]-cycloadditions with donor-acceptor cyclopropanes, yielding fused thiopyran structures chemistryviews.orgresearchgate.net. These reactions provide access to complex polycyclic sulfur heterocycles and offer insights into the mechanisms of HOC reactions.
Compound List
this compound
2,3-dimethylbuta-1,3-diene
Diazomethane
Nitrilimines
Thiocarbonyl Ylides
Donor-Acceptor Cyclopropanes
1,3,4-Thiadiazolines
Azoalkenes
α-Nitrosoalkenes
Thiochalcones
Tropothione
1,3-Dithiolanes
Regio- and Diastereoselectivity in Cycloadditions
Thioketones, including this compound, are recognized as highly reactive dipolarophiles in cycloaddition reactions uzh.chresearchgate.netcore.ac.uk. Their participation in these reactions is often characterized by specific regiochemical and stereochemical outcomes, which are influenced by the electronic and steric properties of both the thioketone and the reacting partner uzh.chnih.gov. While specific studies detailing the regioselectivity and diastereoselectivity of this compound in common cycloadditions like Diels-Alder or 1,3-dipolar cycloadditions are not explicitly detailed in the provided search results, general trends for thioketones suggest that the sulfur atom often acts as a nucleophilic center, initiating the reaction nih.govresearchgate.net. The stereochemical outcome, such as cis or trans product formation, is dictated by the reaction mechanism, whether it proceeds through concerted pathways or via stepwise mechanisms involving intermediates like thiocarbonyl ylides nih.govresearchgate.net. For instance, in reactions involving donor-acceptor cyclopropanes with thioketones, complete diastereoselectivity has been observed, leading to single isomers, with the relative orientation of substituents being a key factor beilstein-journals.orgchemistryviews.org.
Reactions with Organometallic Reagents
The reactions of thioketones with organometallic reagents, such as Grignard reagents and organolithiums, present a complex landscape, often differing significantly from the analogous reactions of ketones researchgate.netacs.orgresearchgate.net. While ketones typically undergo nucleophilic addition to the carbonyl carbon, thioketones can exhibit both "carbo-" and "thiophilic" reactivity, meaning the organometallic reagent can attack either the carbon or the sulfur atom of the C=S bond researchgate.netresearchgate.netrsc.org.
Nucleophilic Addition vs. Reduction Pathways
In reactions with organolithium reagents, thioketones often undergo reduction pathways rather than simple nucleophilic addition to the carbon atom researchgate.netacs.orgresearchgate.net. For example, adamantantanethione, a representative thioketone, reacts with n-butyllithium or tert-butyllithium (B1211817) to primarily yield the corresponding thiol, indicating a reduction process researchgate.net. Computational studies suggest that the transition states for addition of organolithiums to the C=S bond differ from those of C=O bonds, with divalent sulfur's preferred bond angles influencing the reaction researchgate.net. The greater exothermicity of thioketone reduction compared to ketone reduction can lead to earlier transition states and lower activation energies for the reduction of thioketones researchgate.net.
Influence of Organolithium Reagents and Solvent Effects
The nature of the organolithium reagent and the solvent plays a crucial role in determining the reaction pathway and product distribution when reacting with thioketones researchgate.netacs.orgresearchgate.net. Studies on adamantantanethione with various alkyllithiums (MeLi, n-BuLi, t-BuLi) in different solvents revealed that while addition to the carbon atom is a less significant pathway, reduction to the thiol is often the major outcome researchgate.net. Solvent effects can influence the aggregation state of organolithium reagents and their interactions, thereby impacting the regioselectivity and the balance between addition and reduction pathways researchgate.netbenthamopenarchives.com.
Role of Radical-Mediated Processes
Radical-mediated processes can play a role in the reactions of thioketones with organometallic reagents researchgate.netacs.orguzh.ch. For instance, in the reaction of certain thiazole-5(4H)-thiones with allyllithium and allyl Grignard reagents, a radical reaction mechanism has been proposed to rationalize the observed carbophilic addition uzh.ch. Similarly, studies on the reactions of thioketones with iron carbonyls suggest radical mechanisms are involved in the formation of metal complexes, potentially involving carbon-centered radical intermediates db-thueringen.de. The possibility of radical-mediated processes in organolithium reactions with thioketones has also been discussed in computational investigations researchgate.net.
Reactions with Carbenes (Electrophilic and Nucleophilic)
Thioketones react with both electrophilic and nucleophilic carbenes, leading to various products, most notably thiiranes uzh.chcore.ac.uknih.govresearchgate.net. The mechanism of these reactions depends on the nature of the carbene.
Electrophilic Carbenes: More electrophilic carbenes, such as dichlorocarbene (B158193) or dibromocarbene, typically react with thioketones via a stepwise mechanism. This process involves the initial attack of the carbene on the sulfur atom, leading to the formation of a thiocarbonyl ylide intermediate. This intermediate then undergoes 1,3-electrocyclization to form a thiirane (B1199164) nih.govresearchgate.net.
Nucleophilic Carbenes: Less electrophilic or nucleophilic carbenes, like dimethoxycarbene or difluorocarbene (which can exhibit nucleophilic character), tend to react via a direct one-step [2+1] cycloaddition mechanism, without the formation of a thiocarbonyl ylide intermediate nih.govresearchgate.net.
Formation of Thiiranes
The reaction of carbenes with the C=S double bond of thioketones is a well-established route for the formation of thiiranes (episulfides) uzh.chcore.ac.uknih.govresearchgate.netacs.org. As described above, electrophilic carbenes typically generate thiocarbonyl ylides as intermediates, which subsequently cyclize to thiiranes nih.govresearchgate.net. Nucleophilic carbenes can also lead to thiiranes through a direct cycloaddition nih.govresearchgate.net. For example, dimethoxycarbene reacts with adamantanethione to yield the first isolated 2,2-dialkoxythiirane acs.org. Depending on the substitution pattern of the thiirane, these products can either be isolated or may extrude elemental sulfur to form substituted ethylene (B1197577) derivatives uzh.ch.
Compound List:
this compound
Adamantantanethione
Thiofluorenone
Tropothione
Thiobenzophenone
Xanthates
Dichlorocarbene
Dibromocarbene
Difluorocarbene
Dimethoxycarbene
Thiocarbonyl Ylide Intermediates
Thiocarbonyl ylides are transient, highly reactive species characterized by a carbon-sulfur double bond with a formal positive charge on the sulfur atom and a negative charge on the adjacent carbon atom. These intermediates are crucial in various cycloaddition and rearrangement reactions involving thioketones. In the context of this compound (CH₃CH₂-C(=S)-CH₂CH₃), the formation and subsequent reactions of thiocarbonyl ylides are central to understanding its synthetic utility. For instance, the reaction of this compound with a-metalated isocyanides can lead to the generation of a thiocarbonyl ylide intermediate, which then undergoes cyclization. Specifically, the reaction of this compound with lithio isocyanoacetic ester has been shown to produce a thiocarbonyl ylide that subsequently cyclizes to form a thiazoline (B8809763) derivative, 5,5-diethyl-2-thiazoline-4-carboxylic ester scribd.comscribd.com. This pathway highlights the 1,3-dipolar character of thiocarbonyl ylides, enabling them to react with various dipolarophiles.
Mechanistic Discernment: Stepwise vs. Concerted Pathways
The mechanistic pathways by which this compound participates in reactions are often debated, with a key distinction being whether the reaction proceeds through a stepwise mechanism involving discrete intermediates or a concerted, single-step process. For reactions involving thiocarbonyl ylides, the precise timing of bond formation and cleavage can influence stereochemical outcomes and product distributions. Differentiating between stepwise and concerted pathways typically involves detailed kinetic studies, isotopic labeling experiments, and computational analyses. For example, in cycloaddition reactions, a concerted pathway would imply a simultaneous formation of new sigma bonds, whereas a stepwise mechanism would involve the formation of one bond followed by the other, potentially through an intermediate. The specific substituents on the thiocarbonyl group, such as the ethyl groups in this compound, can influence the electronic and steric environment, thereby affecting the preferred reaction pathway. While direct experimental evidence for this compound specifically distinguishing between stepwise and concerted pathways for all its reactions may be limited in general literature, studies on analogous thioketones provide a framework for such mechanistic considerations.
Oxidation Reactions of Thioketones
Thioketones, including this compound, are susceptible to oxidation, a class of reactions that can lead to a variety of sulfur-containing products. These reactions are significant in both synthetic chemistry and understanding the degradation pathways of sulfur compounds.
Photosensitized Oxidation by Singlet Molecular Oxygen
Thioketones can undergo oxidation upon irradiation in the presence of singlet molecular oxygen (¹O₂). Singlet oxygen is a highly reactive excited state of molecular oxygen, often generated through photosensitization. When this compound is exposed to light and a suitable photosensitizer in the presence of oxygen, it can react with ¹O₂. This process is a key pathway for the photooxidation of thiocarbonyl compounds, leading to specific oxygenated products. The efficiency of this reaction depends on factors such as the photosensitizer used, the wavelength of light, and the solvent.
Formation of Sulfines and Ketones as Photoproducts
The photosensitized oxidation of thioketones by singlet oxygen typically results in the formation of sulfines (also known as thioketone S-oxides) and the corresponding ketone. In the case of this compound, this reaction would yield diethyl sulfine (B13751562) and diethyl ketone. The proposed mechanism involves the initial [2+2] cycloaddition of singlet oxygen to the thiocarbonyl double bond, forming a four-membered dioxathietane intermediate. This intermediate is often unstable and rapidly decomposes, extruding sulfur monoxide (SO) or undergoing rearrangement to yield the sulfine and ketone products. The relative yields of sulfine and ketone can be influenced by reaction conditions.
Mechanistic Pathways Involving Peroxythiocarbonyl and Other Intermediates
The oxidation of thioketones by singlet oxygen can proceed through several proposed intermediates. One significant intermediate is the peroxythiocarbonyl species, which can arise from the initial attack of ¹O₂ on the thiocarbonyl group. This intermediate can then undergo further transformations, such as cyclization or fragmentation, to yield the final products. Alternative pathways might involve zwitterionic intermediates or direct oxygen insertion. The precise sequence of events leading to sulfines and ketones often involves complex rearrangements and bond cleavages, with the dioxathietane intermediate being a commonly invoked species in the photoxidation of thiocarbonyl compounds.
Rearrangement Reactions (e.g., Silyl (B83357) Migrations)
Thioketones can also participate in rearrangement reactions, particularly when functionalized with silyl groups. Silyl migrations are a notable class of such reactions. For example, in the presence of certain catalysts or under specific thermal conditions, a silyl group attached to a carbon adjacent to the thiocarbonyl group might migrate to the sulfur atom. This type of rearrangement can alter the electronic distribution within the molecule and lead to the formation of new functional groups or isomers. While specific examples detailing silyl migrations in this compound itself might be found in specialized literature, the general reactivity patterns of thioketones suggest that such transformations are plausible, especially if silyl-substituted analogues are considered scribd.com.
Photochemistry of Thioketones
Thioketones possess a unique chromophore that allows them to undergo a variety of photochemical transformations. The C=S bond is weaker and more polarizable than the C=O bond, leading to different excited-state properties and reaction pathways. A key characteristic of thioketone photochemistry is its dependence on the wavelength of light used for excitation, often leading to distinct reaction products when irradiated with UV or visible light acs.orgnih.gov.
Photoinduced Transformations and Photoproduct Distributions
Upon photoexcitation, thioketones can undergo several types of reactions, including cycloaddition, photoreduction, oxidation, and insertion reactions. For aliphatic thioketones, such as those with ethyl substituents, photolysis in solution typically leads to products arising from insertion into carbon-carbon bonds, forming cyclic thiols acs.org. For example, studies on bicyclic and alicyclic thioketones, which may include structures analogous to this compound, have shown insertion into β, γ, and even δ carbons acs.org. In some cases, particularly in the gas phase, Norrish type II products have also been observed acs.org. The distribution of photoproducts is highly dependent on the specific structure of the thioketone, the solvent, and the excitation wavelength acs.orgnih.gov.
Excited State Chemistry (S1, S2, Triplets)
Thioketones typically exhibit two distinct absorption bands: an intense band at shorter wavelengths attributed to an allowed π → π* transition (S0 → S2), and a weaker band at longer wavelengths corresponding to an n → π* transition (S0 → S1) acs.org. The excited state chemistry is complex, involving rapid internal conversion from S2 to S1, followed by intersystem crossing (ISC) to the triplet state (T1) acs.orgacs.org. S2 states are often vibrationally excited and can directly lead to photochemical reactions acs.org. The n → π* transition in thioketones is known to be highly efficient in intersystem crossing to the triplet state, often with near-unity quantum yields acs.orgopen.ac.uk. This efficient ISC populates the triplet state, which is typically the reactive species in many photochemical processes, including photoreduction and cycloaddition open.ac.ukmiami.edu.
Photoreduction and Photocycloaddition Pathways
Photoreduction: Thioketones can undergo photoreduction, often via hydrogen atom abstraction from a suitable donor. This process can occur from either the singlet (S1) or triplet (T1) excited states open.ac.ukmiami.edu. For instance, di-tert-butyl thioketone has been shown to abstract labile hydrogen atoms from donors like amines or benzyl (B1604629) alcohol when excited to its triplet state open.ac.uk. The mechanism can involve electron transfer followed by proton transfer, or direct hydrogen atom abstraction open.ac.uk.
Photocycloaddition: Thioketones are also known to participate in various cycloaddition reactions. They can undergo [2+2] and [4+2] cycloadditions with alkenes and dienes, respectively miami.edursc.orguzh.chresearchgate.net. For example, thioketones can react with bicyclobutanes (BCBs) to form 2-thiabicyclo[2.1.1]hexane scaffolds rsc.org. The mechanism of these cycloadditions often involves the triplet excited state of the thioketone, although reactions from higher excited states like S2 have also been observed, sometimes involving excimers miami.edursc.org.
Reactivity in Confined Spaces (e.g., Host-Guest Chemistry)
Kinetics and Quantum Yields of Photochemical Processes
The kinetics and quantum yields of thioketone photochemical reactions are crucial for understanding their reaction mechanisms. Quantum yields (Φ) are typically reported for product formation or substrate disappearance. For instance, in the photooxidation of thioketones by singlet molecular oxygen, reaction quantum yields can range from 10⁻⁵ to 10⁻², depending on reaction conditions and time nih.govresearchgate.net. The quantum yields of fluorescence (ΦF1, ΦF2) and phosphorescence (ΦP) from different excited states (S1, S2, T1) are also important parameters that can be influenced by factors like buffer gas pressure and temperature researchgate.net. Studies on related thioketones have shown that the quantum yield of disappearance can be significantly higher upon excitation to the S1 (n→π) state compared to the S2 (π→π) state, suggesting different reaction pathways are accessible from each state cdnsciencepub.com. For example, excitation into the S2 state in cyclohexane (B81311) led to di(benzhydryl) sulfide (B99878) and disulfide, while excitation into the S1 state did not result in these products open.ac.uk.
Theoretical and Computational Studies on Diethyl Thioketone and Thioketone Models
Quantum Chemical Approaches
A variety of quantum chemical methods have been employed to study thioketone systems, offering a balance between computational cost and accuracy. Density Functional Theory (DFT) is a prominent method, with functionals like B3LYP, M06-2X, and wb97xd being frequently used to probe the electronic structure and reactivity of these molecules. nih.govacs.org These functionals are often chosen for their reliability in studying organic reactions, including those with low activation barriers. For instance, the B3LYP functional has been successfully used to study cycloaddition reactions involving thioketones. nih.gov More advanced methods are also utilized to achieve higher accuracy for specific properties.
The electronic structure of the thiocarbonyl group (C=S) is fundamental to its reactivity. DFT calculations are commonly used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding chemical reactions.
In typical aliphatic thioketones, the HOMO is often associated with the non-bonding lone pair electrons on the sulfur atom (n_S), while the LUMO corresponds to the π* antibonding orbital of the C=S bond. The energy gap between these orbitals influences the molecule's reactivity and its absorption of light. researchgate.net For example, the long-wavelength absorption observed in thioketones is attributed to the n-π* electronic transition. researchgate.net
Conceptual DFT provides indices that quantify reactivity. The electronic chemical potential (μ) and chemical hardness (η) can be calculated from the HOMO and LUMO energies. nih.gov These values help classify thioketones as strong nucleophiles and electrophiles, highlighting their ambiphilic nature. nih.gov
Table 1: Global Reactivity Indices for Model Thioketones (Calculated at B3LYP/6-31G(d))
| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |
| Adamantanethione | -4.49 | 4.88 | 2.58 | 3.14 |
| 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | -4.61 | 5.38 | 2.35 | 3.09 |
Data adapted from computational studies on cycloaliphatic thioketones. nih.gov
For a flexible molecule like diethyl thioketone, multiple conformations arise from the rotation around single bonds. While specific computational studies on this compound are scarce, analysis of the closely related diethyl ketone provides a structural analogy for the behavior of the two ethyl groups. nih.govscispace.com Quantum chemical calculations, using methods such as MP2 and DFT with the B3LYP functional, have shown that for diethyl ketone, the most stable conformer possesses C₂ᵥ symmetry, with the ethyl groups oriented to minimize steric hindrance. nih.govscispace.com
A similar conformational landscape would be expected for this compound, governed by the rotation of the two ethyl groups relative to the C=S bond. Theoretical calculations on simpler systems like thioacetic acid have demonstrated that different rotational conformers (e.g., syn and anti) can have significant energy differences, which dictates their relative populations at equilibrium. dergipark.org.tr For this compound, the key conformations would involve the relative orientation of the methyl groups, with computational searches needed to identify the global minimum energy structure.
The three-dimensional structure of this compound is influenced by weak intramolecular interactions. These non-covalent forces, such as van der Waals interactions between the ethyl groups, play a crucial role in determining the most stable conformation. In larger systems, intramolecular hydrogen bonds can be a dominant factor, but in this compound, the structure is primarily dictated by steric repulsion and dispersion forces. researchgate.net
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is indispensable for mapping the pathways of chemical reactions involving thioketones. By calculating the energies of reactants, products, transition states, and intermediates, a detailed energy profile of a reaction can be constructed.
A transition state (TS) represents the highest energy point along a reaction coordinate. Locating and characterizing these structures is a primary goal of computational reaction mechanism studies. github.io For reactions involving thioketones, such as cycloadditions or reactions with organometallics, DFT methods like B3LYP are used to optimize the geometry of the TS. researchgate.net
Vibrational frequency calculations are performed to confirm the nature of the stationary points: a minimum (reactant, intermediate, or product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (energy barrier), which determines the reaction rate.
For example, in the [3+2] cycloaddition of thioketones with nitrilimines, DFT calculations at the B3LYP/6-311G(d,p) level have shown a one-step mechanism, with activation energies calculated to be as low as 4.0 kcal/mol, indicating a kinetically favorable process. In another study comparing the reaction of alkyllithiums with ketones versus thioketones, transition states were located at the B3LYP/6-311+G* level using thioacetone (B1215245) as a model. nih.gov The calculations revealed a lower activation energy for the reduction of the thioketone compared to the ketone, explaining the different reaction outcomes. nih.gov
Table 2: Calculated Activation Energies for a Model Thioketone Cycloaddition Reaction
| Reactants | Reaction Path | Transition State | Activation Energy (kcal/mol) |
| Phenyl(thiophen-2-yl)methanethione + N-methyl-C-trifluoromethyl nitrilimine | Formation of Product | TS2A | 4.0 |
| Phenyl(thiophen-2-yl)methanethione + N-methyl-C-trifluoromethyl nitrilimine | Formation of Regioisomer | TS1A | 11.1 |
Data derived from B3LYP/6-311G(d,p) calculations on aryl hetaryl thioketones.
Many reactions proceed through one or more transient species known as reactive intermediates. Computational methods can optimize the geometries and determine the energies of these species, providing crucial evidence for multi-step reaction mechanisms.
In thioketone chemistry, several types of intermediates have been proposed and studied computationally:
Biradicals: Some photochemical reactions or cycloadditions of thioketones may proceed through biradical intermediates. clockss.org Recently, a stable cyclic thioketone that exists as a biradical heterocyclopentane-1,3-diyl has been synthesized and characterized, with its reactivity explored through scavenging reactions. rsc.org
Zwitterions: Polar reactions can involve zwitterionic intermediates, which possess both a positive and a negative formal charge. In the photochemical [2+2] cycloaddition of thioamides (related to thioketones), ring-opening of the initial thietane (B1214591) product can lead to zwitterionic intermediates. clockss.org
Ylides: Thiocarbonyl ylides are important 1,3-dipolar intermediates that can be generated from thioketones. For example, the reaction of thioketones with carbenes can proceed via a stepwise mechanism involving a thiocarbonyl ylide intermediate, as demonstrated by DFT calculations. researchgate.net These ylides can then undergo subsequent cycloaddition reactions. researchgate.net Computational studies have been vital in confirming their role as transient intermediates in these reaction sequences. researchgate.net
Tautomerism Studies (Thione-Enethiol Equilibria):
Influence of Substituents on Tautomeric Preferences:Research on the influence of substituents on the tautomeric preferences of thioketones exists in a general context. However, a specific analysis focusing on the ethyl groups in this compound and comparing their effect to other alkyl groups was not found.
Due to the absence of specific research data for this compound in these advanced computational and theoretical areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict constraints of the request. To do so would require fabricating data or presenting information on other compounds, which would violate the core instruction to focus solely on this compound.
Spectroscopic Characterization Methodologies for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes
NMR spectroscopy is a cornerstone for determining the structure of organic molecules. It probes the magnetic properties of atomic nuclei, providing information about their chemical environment, connectivity, and spatial relationships. For diethyl thioketone, NMR is crucial for confirming the presence and arrangement of its ethyl groups and the thiocarbonyl moiety.
1H, 13C, and Heteronuclei (e.g., 31P) NMR
Proton (¹H) NMR spectroscopy reveals the different types of hydrogen atoms in a molecule and their neighboring environments through chemical shifts and spin-spin coupling. Carbon-13 (¹³C) NMR provides information about the carbon skeleton. For this compound, the ethyl groups are expected to show characteristic signals. The ¹³C NMR spectrum is particularly important for identifying the thiocarbonyl carbon (C=S), which typically resonates at a significantly different chemical shift compared to a carbonyl carbon (C=O).
Research findings indicate that the ¹H NMR spectrum of this compound typically displays signals corresponding to the ethyl groups. Specifically, the methylene (B1212753) protons (CH₂) often appear as a quartet, and the methyl protons (CH₃) as a triplet, reflecting their coupling. The chemical shifts for these protons can vary depending on the solvent and experimental conditions rsc.orgcarlroth.com. For instance, in DMSO-d₆, the methylene protons might be observed around δ 3.8 ppm, and the methyl protons around δ 1.2 ppm rsc.org. The ¹³C NMR spectrum would further confirm the structure, with the thiocarbonyl carbon resonating in a characteristic downfield region, often around δ 180 ppm rsc.orgcdnsciencepub.com.
While ¹H and ¹³C NMR are standard for characterizing this compound, heteronuclei NMR, such as ³¹P NMR, is less commonly applied directly to the compound itself unless it is involved in reactions or complexation with phosphorus-containing species.
Table 5.1.1: Representative NMR Chemical Shifts for this compound
| Nucleus | Proton/Carbon Type | Chemical Shift (δ ppm) | Multiplicity | Solvent | Citation |
| ¹H | Methyl (CH₃) | ~1.2 | Triplet | DMSO-d₆ | rsc.org |
| ¹H | Methylene (CH₂) | ~3.8 | Quartet | DMSO-d₆ | rsc.org |
| ¹³C | Thiocarbonyl (C=S) | ~180 | - | DMSO-d₆ | rsc.orgcdnsciencepub.com |
| ¹³C | Methylene (CH₂) | ~44.7 | - | DMSO-d₆ | rsc.org |
| ¹³C | Methyl (CH₃) | ~12.7 | - | DMSO-d₆ | rsc.org |
Note: Chemical shifts can vary based on experimental conditions and solvent.
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing detailed structural assignments and confirming connectivity between atoms. COSY spectra reveal proton-proton couplings, HSQC correlates directly bonded ¹H and ¹³C nuclei, and HMBC provides correlations between ¹H and ¹³C nuclei separated by two or three bonds.
These techniques are employed to unambiguously assign signals in complex spectra and to confirm the connectivity within the ethyl groups and their attachment to the central carbon. For instance, HMBC correlations would confirm that the methyl protons are coupled to the methylene carbons, and that the methylene protons are coupled to the central carbon bearing the thiocarbonyl group cornell.edumdpi.comresearchgate.netnih.gov. These methods are essential for rigorous structural elucidation, especially when dealing with newly synthesized derivatives or reaction products where confirmation of structural integrity is paramount.
Variable Temperature NMR for Mechanistic Insights
Variable temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes within molecules, such as conformational changes, restricted rotation, and tautomerism. By monitoring changes in NMR spectra as a function of temperature, researchers can determine activation energies and rate constants for these processes umn.eduacs.orgresearchgate.netuvic.caslideshare.net.
Thioketones, in general, can exhibit tautomerism, potentially existing in equilibrium with their enethiol forms mdpi.com. VT-NMR studies can reveal the temperature at which these interconversions occur, providing insights into the mechanism and thermodynamics of such dynamic equilibria. If this compound undergoes restricted rotation around a bond or a tautomeric equilibrium, VT-NMR would show characteristic changes in peak broadening, coalescence, and eventual sharpening at different temperatures, allowing for the determination of the energy barriers associated with these processes umn.eduuvic.ca.
Vibrational Spectroscopy (IR, Raman, Resonance Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing characteristic fingerprints based on bond stretching, bending, and other deformations. These techniques are particularly useful for identifying functional groups and studying molecular structure and interactions.
Identification of Thiocarbonyl Group and Tautomeric Forms
The thiocarbonyl (C=S) group possesses a characteristic stretching vibration that is typically observed in the IR and Raman spectra. The exact position of this band can vary depending on the molecular environment, but it generally appears at lower frequencies than the corresponding carbonyl (C=O) stretching vibration researchgate.netcdnsciencepub.comorientjchem.org. For thioketones, the C=S stretching frequency is often found in the range of 1000-1350 cm⁻¹ researchgate.netcdnsciencepub.comorientjchem.orgresearchgate.net.
Research has shown that the C=S stretching vibration in thiourea (B124793) derivatives, which share the thiocarbonyl moiety, occurs in the regions of 1351-1342 cm⁻¹ and 858-844 cm⁻¹ researchgate.net. In other thiocarbonyl compounds, bands around 1122-1124 cm⁻¹ have been assigned to C=S stretching orientjchem.org. The intensity and precise frequency can be influenced by factors such as conjugation and the electronegativity of adjacent atoms researchgate.netcdnsciencepub.com.
Furthermore, vibrational spectroscopy can be used to detect tautomeric forms, such as the enethiol tautomer of a thioketone mdpi.comnih.govresearchgate.net. If an enethiol form exists in equilibrium with the thioketone, specific vibrational bands associated with the S-H stretching and the altered C=C and C-S bonds of the enethiol would be observable in the IR or Raman spectra. Studies on related compounds suggest that tautomerism can be influenced by solvent polarity and hydrogen bonding nih.gov.
Table 5.2.1: Characteristic Vibrational Frequencies for Thiocarbonyl Groups
| Functional Group | Type of Vibration | Typical Frequency Range (cm⁻¹) | Notes | Citation |
| C=S | Stretching | 1000-1350 | Generally lower than C=O stretch; intensity varies. | researchgate.netcdnsciencepub.com |
| C=S | Stretching | 1351-1342 | Observed in thiourea derivatives. | researchgate.net |
| C=S | Stretching | 858-844 | Second band observed in thiourea derivatives. | researchgate.net |
| C=S | Stretching | 1122-1124 | Observed in some thioketone analogues. | orientjchem.org |
Ultrafast Vibrational Spectroscopy for Reaction Dynamics
Ultrafast vibrational spectroscopy employs techniques that can resolve events on femtosecond to picosecond timescales, making them ideal for studying the dynamics of chemical reactions, excited-state processes, and transient intermediates. While specific studies on this compound using ultrafast vibrational spectroscopy for reaction dynamics are not extensively detailed in the provided search results, the general application of such techniques to thiocarbonyl compounds is noted.
Thiocarbonyl compounds are known for their efficient intersystem crossing (ISC) from singlet to triplet excited states, often occurring on ultrafast timescales acs.org. Ultrafast spectroscopy, such as time-resolved IR or Raman, can track the evolution of vibrational modes during these rapid processes, providing direct insights into bond breaking/formation, energy transfer, and the dynamics of excited states or transient species. For example, studies on similar molecules have investigated excited-state intramolecular proton transfer (ESIPT) reactions on femtosecond timescales using time-resolved techniques nih.gov. The application of these advanced methods to this compound would allow for a detailed understanding of its photochemical behavior and reaction mechanisms at the molecular level.
Mass Spectrometry (MS) for Fragmentation Analysis and Gas-Phase Equilibria
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of compounds by analyzing their fragmentation patterns. For thioketones, MS can provide insights into their stability in the gas phase and potential tautomeric equilibria.
Thioketones, in general, tend to yield a higher proportion of molecular ions compared to their oxygen analogues (ketones). This is attributed to the greater ability of the sulfur atom to stabilize the radical cation cdnsciencepub.commdpi.com. A characteristic fragmentation pathway observed for many thioketones is the loss of a thiol radical (SH•) from the molecular ion cdnsciencepub.commdpi.com. This fragmentation can be a key diagnostic feature for identifying thiocarbonyl compounds.
Mass spectrometry can also be employed to study tautomeric equilibria, such as the thione-thiol tautomerism, in the gas phase. By analyzing the relative abundances of fragments corresponding to different tautomeric forms, or by studying the effect of temperature on fragmentation patterns, information about the gas-phase equilibrium can be obtained mdpi.comresearchgate.net. While specific fragmentation data for this compound (pentane-3-thione) is not extensively detailed in the provided literature, general trends observed for other aliphatic thioketones suggest that the loss of SH is a likely significant fragmentation pathway.
Table 5.3.1: Representative Mass Spectrometric Fragmentation Patterns for Thioketones
| Compound Class | Characteristic Fragment(s) | m/z (Typical) | Reference |
| Aliphatic Thioketones | Molecular Ion (M⁺) | Varies | cdnsciencepub.commdpi.com |
| Loss of SH | M - 33 | cdnsciencepub.commdpi.com | |
| Other fragments | Varies | cdnsciencepub.com |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and electronic structure. For thioketones, the thiocarbonyl (C=S) group is a key chromophore, typically exhibiting characteristic absorption bands in the UV-Vis region.
The electronic transitions in thioketones are primarily due to the n→π* and π→π* transitions of the C=S bond shu.ac.ukresearchgate.netcdnsciencepub.comthieme-connect.de. The n→π* transition, involving the excitation of a non-bonding electron from sulfur to the antibonding π* orbital of the C=S bond, is generally weaker and occurs at longer wavelengths, often in the visible or near-UV region (typically 300-400 nm for thione tautomers) cdnsciencepub.comresearchgate.net. The π→π* transition is typically more intense and occurs at shorter wavelengths.
UV-Vis spectroscopy is particularly valuable for studying the thione–thiol tautomerism, a phenomenon common in compounds with a thiocarbonyl group adjacent to an acidic proton. In solution, the position of this equilibrium is sensitive to solvent polarity and concentration researchgate.netsrce.hrcdnsciencepub.comacs.org. Thione tautomers often show absorption peaks in the 300-400 nm range, while thiol tautomers may absorb below 300 nm researchgate.net. By monitoring spectral changes over time or under different conditions, the extent of tautomerization and the influence of environmental factors can be investigated srce.hrcdnsciencepub.comacs.org. While specific UV-Vis data for this compound is not detailed, studies on related thioketones indicate absorption maxima typically in the range of 220-560 nm, depending on the specific structure and solvent cdnsciencepub.com.
Table 5.4.1: Typical UV-Vis Absorption Characteristics of Thioketones
| Transition Type | Wavelength Range (nm) | Intensity | Notes | Reference |
| n→π | 300-400 (or longer) | Weak | Due to excitation of sulfur lone pair electrons; sensitive to solvent | cdnsciencepub.comresearchgate.net |
| π→π | <300 | Strong | Involves π electrons of C=S; can be influenced by conjugation | researchgate.netthieme-connect.de |
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction (XRD) is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about molecular geometry, bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Determination
The crystal structure determination of a compound involves obtaining single crystals and analyzing the diffraction pattern produced when X-rays interact with the crystal lattice. This process yields unit cell parameters, space group symmetry, and atomic coordinates, which define the precise arrangement of molecules in the solid state. For thioketones, XRD can reveal the conformation of the molecule and the geometry of the thiocarbonyl group.
While specific crystal structure data for this compound (pentane-3-thione) was not found in the provided search results, studies on other thioketones have provided insights. For instance, the C=S bond length in diferrocenyl thioketone was reported as 1.666 Å, which is slightly longer than that in dimethyl thioketone (1.635 Å) mdpi.com. This elongation can be influenced by electronic delocalization and conjugation within the molecule. Generally, thioketones are expected to crystallize in various common space groups, depending on the molecular symmetry and packing efficiency.
Table 5.5.1.1: Representative Structural Parameters for Thioketones
| Compound | C=S Bond Length (Å) | Crystal System | Space Group | Reference |
| Diferrocenyl thioketone (Fc₂CS) | 1.666 | Monoclinic | P2₁/n | mdpi.com |
| Dimethyl thioketone (as reference) | 1.635 | N/A | N/A | mdpi.com |
| 1,5-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dithione | N/A | Monoclinic | C2/c | researchgate.net |
Note: Specific crystal structure data for this compound (pentane-3-thione) was not found. The data for diferrocenyl thioketone and dimethyl thioketone are provided for comparative context.
Analysis of Intermolecular Interactions in Crystal Packing
Crystal packing is governed by various intermolecular forces, which significantly influence the solid-state properties of a compound. X-ray diffraction data, often complemented by Hirshfeld surface analysis, allows for the detailed investigation of these interactions.
In the crystal structures of thioketones, common intermolecular interactions include:
Hydrogen Bonding: Such as C—H···O, C—H···S, N—H···O, and N—H···S interactions, which link molecules into chains or networks researchgate.netresearchgate.netiucr.org.
π–π Stacking: Interactions between aromatic rings, if present in the molecule researchgate.netiucr.org.
Van der Waals Forces: Including H···H and C···H contacts, which are often the most prevalent in organic crystals mdpi.comiucr.orgiucr.orgnih.gov. S···H contacts have also been observed, with distances ranging from 2.821 Å to 3.407 Å in diferrocenyl thioketone mdpi.com.
Table 5.5.2.1: Observed Intermolecular Interactions in Thioketone Crystal Structures
| Interaction Type | Typical Distance Range (Å) | Observed in Compounds Like | Reference |
| H···H | 2.156 – 2.8 | Diferrocenyl thioketone | mdpi.com |
| C···H | Varies | Diferrocenyl thioketone | mdpi.com |
| S···H | 2.821 – 3.407 | Diferrocenyl thioketone | mdpi.com |
| C—H···S | Varies | Benzodiazepine dithione | researchgate.net |
| N—H···S | Varies | Benzimidazole-2-thione | iucr.org |
| C—H···O | Varies | Dihydropyridine derivative | researchgate.net |
| π–π stacking | Varies | Benzimidazole-2-thione | iucr.org |
Note: Specific intermolecular interaction data for this compound (pentane-3-thione) was not found. The table summarizes common interactions observed in related thioketone structures.
Diethyl Thioketone in Advanced Organic Synthesis and Materials Precursors
Precursors to Sulfur-Containing Heterocycles
Diethyl thioketone and related thioketones are recognized for their utility in constructing heterocyclic ring systems, particularly those containing sulfur. Their high reactivity as "superdienophiles" and "superdipolarophiles" makes them amenable to various cycloaddition reactions.
Synthesis of Five-Membered Heterocycles
Thioketones, including this compound, are key precursors for the synthesis of various five-membered sulfur-containing heterocycles. These reactions often involve the thiocarbonyl group's participation in [3+2] cycloadditions or related transformations.
Thiiranes: Thioketones can react with diazo compounds, such as diethyl diazomethanephosphonate, via a [2+3] cycloaddition followed by nitrogen extrusion to form thiocarbonyl ylides. These ylides can then undergo 1,3-dipolar electrocyclization to yield thiiranes uzh.chuzh.ch. Thiiranes are valuable three-membered heterocycles with applications in synthesizing more complex molecular systems uzh.ch.
1,3-Dithiolanes: Ferrocenyl thioketones, which share structural similarities with this compound in terms of the thiocarbonyl group's reactivity, have been shown to react with thiocarbonyl S-methanides to produce 1,3-dithiolanes researchgate.netbeilstein-journals.org. These reactions often proceed via stepwise mechanisms involving stabilized 1,5-diradicals researchgate.net.
Tetrahydrothiophenes: Ferrocenyl thioketones, acting as precursors, react with donor-acceptor cyclopropanes in the presence of a Lewis acid catalyst to yield functionalized tetrahydrothiophene (B86538) derivatives through formal [3+2]-cycloaddition reactions beilstein-journals.orgd-nb.info.
Thiadiazoles: While direct synthesis of thiadiazoles from this compound is less explicitly detailed in the provided results, related thioketone chemistry indicates their potential role. For instance, reactions involving diazo compounds with thiocarbonyl dipolarophiles can lead to 2,5-dihydro-1,3,4-thiadiazoles, which can serve as intermediates researchgate.net.
Oxathioles: Thioketones can react with diazo compounds, particularly those with adjacent carbonyl groups, to form thiocarbonyl ylides. These ylides can undergo 1,5-dipolar electrocyclization, leading to 1,3-oxathioles uzh.chbeilstein-journals.orgbeilstein-journals.org. For example, reactions of diazoacetylacetone with cycloaliphatic thioketones have yielded spirocyclic 1,3-oxathioles beilstein-journals.org.
Synthesis of Six-Membered Heterocycles
The thiocarbonyl group in thioketones, including this compound, readily participates in hetero-Diels–Alder reactions, providing access to six-membered sulfur-containing heterocycles.
Dihydrothiopyrans: Thioketones are known to act as "superdienophiles" in hetero-Diels–Alder reactions with dienes researchgate.netresearchgate.netuzh.ch. For example, diferrocenyl thioketone (a ferrocene (B1249389) analog of this compound) reacts with 2,3-dimethyl-1,3-butadiene (B165502) to form 2,2-diferrocenyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran rsc.orglodz.plrsc.org. These reactions can proceed via stepwise mechanisms involving diradical intermediates researchgate.net.
Building Blocks for Multifunctionalized Organosulfur Compounds
The inherent reactivity of the C=S double bond makes this compound a versatile building block for constructing complex organosulfur molecules. Its ability to undergo various addition and cycloaddition reactions allows for the introduction of multiple functional groups into molecular architectures. Research on related thioketones highlights their utility in creating diverse sulfur-containing compounds, with the thiocarbonyl group acting as a reactive handle for further chemical transformations uzh.chorientjchem.org.
Potential in Materials Chemistry
Thioketones, particularly those functionalized with organometallic moieties like ferrocene, show significant potential in materials chemistry due to their unique electronic and redox properties.
Ferrocene-Functionalized Thioketones: Ferrocenyl thioketones, such as diferrocenyl thioketone, have been investigated for their applications in materials science mdpi.commdpi.comnih.gov. These compounds can serve as precursors for novel organometallic materials. For instance, diferrocenyl thioketone reacts with platinum complexes to form ferrocenyl-functionalized platinathiiranes mdpi.comresearchgate.net. Furthermore, ferrocenyl thioketones have been used to synthesize ferrocenyl-substituted tetrahydrothiophenes and 1,3-dithiolanes, which are of interest for electrochemical studies and materials applications researchgate.netbeilstein-journals.orgbeilstein-journals.orgd-nb.info. The incorporation of ferrocene units imparts redox activity and unique electronic characteristics to the resulting sulfur-containing materials mdpi.commdpi.com.
Organometallic Chemistry of Thioketone Ligands
Diethyl Thioketone as a Ligand in Transition Metal Complexes
Thioketones, characterized by their C=S double bond, are versatile ligands in transition metal chemistry. The sulfur atom, with its available lone pairs and polarizable nature, is the primary site of interaction with metal centers.
Coordination Modes and Binding Characteristics
The coordination behavior of thioketones, including this compound, is largely dictated by the sulfur atom of the thiocarbonyl group.
Sulfur Coordination: The sulfur atom acts as a Lewis base, donating electron density to the metal center. This monodentate coordination through sulfur is a common mode observed for thioketones when acting as simple ligands. mdpi.comresearchgate.netresearchgate.nettandfonline.comresearchgate.netpsu.edursc.org
η²-C,S Coordination: The C=S double bond can also engage in η²-coordination, where the metal binds to both the carbon and sulfur atoms of the thiocarbonyl moiety. This mode is particularly significant in the formation of three-membered metallacycles, such as platinathiiranes, which arise from the reaction of thioketones with low-valent platinum complexes. mdpi.comuzh.ch
N,S-Coordination: While this compound itself lacks a nitrogen donor atom, ligands containing both nitrogen and sulfur (e.g., thiones within heterocyclic systems) can exhibit bidentate N,S-coordination. For this compound, coordination is predominantly expected through the sulfur atom. researchgate.netsamipubco.comnih.gov
Synthesis and Characterization of Metal-Thioketone Complexes
Transition metal complexes incorporating thioketone or thione ligands have been synthesized for various metals, employing established organometallic synthetic methodologies.
Platinum (Pt): this compound, like other thioketones, can react with platinum(0) complexes to form platinathiiranes, where the thioketone ligand bridges the platinum atom and the carbon of the C=S bond. mdpi.comuzh.ch Studies have also reported the synthesis of tetrakis(thione)platinum(II) complexes, where platinum is coordinated to four thione ligands via their sulfur atoms. researchgate.net
Chromium (Cr) and Tungsten (W): Metal carbonyl complexes, such as M(CO)₅ (where M = Cr, W), are known to coordinate thioketones through their sulfur atoms. mdpi.com Tungsten carbonyl complexes with various sulfur-containing ligands have been synthesized, indicating the potential for tungsten to form complexes with thioketones. rsc.orglookchem.com However, the synthesis of simple thioketone complexes with chromium has sometimes presented challenges. lookchem.com
Rhodium (Rh) and Palladium (Pd): Rhodium(I) complexes featuring thione ligands have been prepared and characterized, typically showing coordination through the sulfur atom. researchgate.netpsu.edursc.org Palladium(II) complexes incorporating thione-containing ligands, often derived from heterocyclic structures, have also been synthesized, highlighting palladium's affinity for sulfur donors. researchgate.netrsc.orgasianpubs.org
Iridium (Ir): While specific examples involving this compound are not detailed, iridium complexes with related organochalcogen (sulfur, selenium) ligands have been reported, suggesting potential for iridium to coordinate with sulfur-donor ligands. mdpi.com
Characterization Techniques: The characterization of these metal-thioketone complexes relies on a combination of spectroscopic and analytical methods. These include elemental analysis (CHNS), infrared (IR) spectroscopy to identify characteristic C=S stretching frequencies, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt NMR for coupling constants), and mass spectrometry (MS). X-ray crystallography is frequently employed to determine the precise coordination modes and solid-state structures of the complexes. mdpi.comtandfonline.comresearchgate.netsamipubco.comasianpubs.orgresearchgate.net
Catalytic Applications of Thioketone-Metal Complexes
The ability of thioketone and thione ligands to stabilize metal centers and influence their electronic properties makes their complexes valuable in catalysis.
Hydroformylation: Rhodium(I) complexes bearing thione ligands have been utilized as precatalysts for the hydroformylation of alkenes. These complexes have shown comparable or superior catalytic activity to related carbene or imine complexes under specific reaction conditions. researchgate.netpsu.edursc.org
C-H Activation and Arylation: Thioketone ligands can play a role in facilitating C-H activation processes, as observed in catalytic C-H arylation reactions where thioketone assistance has been noted. researchgate.net
Organothiolation and C-S Bond Cleavage: Rhodium catalysts are known to mediate reactions involving α-thioketones, including the cleavage of C-S bonds and subsequent organothiolation of various organic substrates. mdpi.comresearchgate.net
Small Molecule Activation by Thioketone-Metal Complexes
Transition metal complexes featuring thioketone ligands can participate in the activation of small molecules, a critical area in catalysis for sustainable chemistry.
Activation of π-Bonds: Thioketones, when coordinated to metals, can assist in the activation of carbon-heteroatom π-bonds, such as those present in ketones and imines. rsc.orgmdpi.com
Cooperative Activation: In multinuclear metal complexes, thioketone ligands can potentially contribute to cooperative small molecule activation. This involves multiple metal centers working together to activate ubiquitous molecules like O₂, N₂, or CO₂, transforming them into valuable products. rsc.orgnih.govtennessee.edu While specific examples directly involving this compound in these processes are not detailed, the general principle highlights the potential role of sulfur-donor ligands in such advanced catalytic transformations.
Future Research Directions and Unexplored Avenues in Diethyl Thioketone Chemistry
Development of Novel Stereoselective Transformations
While stereoselective reactions involving aromatic or sterically hindered thioketones have seen progress, the domain of simple, unhindered aliphatic thioketones like diethyl thioketone remains largely unexplored. The high reactivity of the C=S bond makes it an excellent candidate for various transformations, but controlling stereoselectivity is a significant hurdle due to its instability.
Future research should focus on developing catalytic asymmetric reactions that can utilize transiently generated this compound. Organocatalysis, particularly using chiral thioureas or amines, presents a promising approach. nih.govnih.gov These catalysts can activate the thioketone through hydrogen bonding, guiding the approach of a nucleophile to a specific face. Another promising avenue is the use of chiral metal complexes, such as N,N'-dioxide/cobalt(II) systems, which have been successful in asymmetric cycloadditions of other thioketones. nih.gov The development of protocols for enantioselective reductions, cycloadditions (e.g., Diels-Alder and [2+1] reactions), and nucleophilic additions would be transformative, providing access to a wide range of chiral sulfur-containing molecules. nih.govacs.org
| Catalyst Class | Potential Reaction with this compound | Desired Outcome | Key Challenge |
| Chiral Thioureas | Asymmetric Michael Addition | Enantioenriched β-mercapto ketones | Controlling thioketone polymerization |
| Chiral Phosphoric Acids | Enantioselective [4+2] Cycloaddition | Chiral dihydrothiopyrans | Catalyst poisoning by sulfur |
| Chiral N,N'-Dioxide/Metal Complexes | Asymmetric [2+1] Cycloaddition with Diazo Compounds | Optically active tetrasubstituted thiiranes | Managing the high reaction rate |
| Chiral Oxazaborolidines | Enantioselective Reduction | Chiral secondary thiols | Substrate stability under reductive conditions |
This table outlines potential catalyst systems and their application in developing stereoselective transformations for this compound.
Investigation of this compound in Supramolecular Assemblies
The sulfur atom of the thiocarbonyl group, with its lone pairs of electrons, is an excellent donor for coordination to metal centers. researchgate.net This property suggests that this compound could serve as a valuable ligand in supramolecular chemistry. However, its instability prevents its isolation and direct use as a building block.
A key future direction is the in situ generation of this compound in the presence of metal ions or other scaffolding units. This "trapping" strategy could lead to the formation of stable, well-defined supramolecular structures such as coordination polymers or metal-organic frameworks (MOFs). aip.org The incorporation of the thioketone moiety could impart unique electronic, optical, or catalytic properties to the resulting assembly. For instance, the C=S bond could act as a redox-active site or a sensor for specific analytes. Research into the coordination preferences of the this compound ligand with various metals (e.g., soft metals like Ag(I), Pt(II), or Pd(II)) would be a crucial first step. researchgate.netgiqimo.com
Advanced Materials Science Applications Beyond Known Analogues
The inherent instability that makes simple aliphatic thioketones like this compound challenging to handle also points toward a high potential for polymerization. wikipedia.org The development of controlled polymerization methods for this compound is a significant, yet potentially rewarding, research avenue.
Future work could focus on radical or anionic polymerization techniques to create novel poly(thioethers) or other sulfur-rich polymers. The reactivity of the thiocarbonyl group, particularly in radical reactions, is well-documented in the context of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, suggesting that controlled processes are feasible. rsc.orgrsc.org These new polymers could exhibit interesting properties not seen in traditional polyolefins or polyethers. Analogous to polyketones, which are known for their excellent mechanical and thermal properties, polymers derived from this compound could offer enhanced chemical resistance, unique refractive indices, or specific affinities for heavy metals. wikipedia.orgresearchgate.net Furthermore, the resulting sulfur-containing polymers could serve as precursors for conductive materials, similar to how polythiophene is used in organic electronics. mdpi.com
| Potential Polymer Type | Polymerization Method | Potential Properties | Potential Application |
| Poly(diethyl thioether) | Controlled Radical Polymerization | High refractive index, chemical resistance | Optical lenses, specialty coatings |
| Alternating Copolymers | Anionic Copolymerization (with vinyl monomers) | Tunable thermal properties, degradability | Engineering thermoplastics, smart materials |
| Cross-linked Networks | In situ generation and thermal curing | High durability, solvent resistance | Thermoset resins, composites |
This table explores potential polymers derived from this compound and their prospective applications.
Deeper Mechanistic Insights via Time-Resolved Spectroscopy
The photochemistry of thioketones is rich and distinct from that of ketones, primarily due to the lower energy of the n-π* transition, which often falls in the visible region of the spectrum. acs.orgcaltech.edu These compounds can undergo a variety of photochemical reactions, including cycloadditions and hydrogen abstractions. However, the ultrafast dynamics and transient intermediates involved, especially for highly reactive species like this compound, are poorly understood.
Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for studying these fleeting processes. researchgate.net Future research should apply these methods to directly observe the excited states of this compound. This would allow for the characterization of key intermediates, such as thiocarbonyl ylides or diradicals, and the determination of their lifetimes and reaction pathways. uzh.ch Understanding these fundamental photochemical and photophysical processes is crucial for controlling the reactivity of this compound and potentially harnessing it for applications in photoredox catalysis or photoinitiated polymerization.
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The extreme reactivity and instability of this compound make experimental exploration challenging and resource-intensive. This is an area where artificial intelligence (AI) and machine learning (ML) can have a profound impact. rsc.org
Future research should focus on developing ML models trained on data from known organosulfur compounds to predict the properties of transient species like this compound. researchgate.netnih.gov Such models could forecast its stability under various conditions (temperature, solvent, catalysts), predict the outcomes of its reactions (e.g., cycloadditions, polymerizations), and identify the most promising conditions for achieving a desired transformation. nih.gov Active learning algorithms could guide experimental efforts by suggesting the most informative experiments to perform, minimizing trial-and-error and accelerating discovery. researchgate.net By combining computational predictions with targeted experiments, researchers can more efficiently navigate the complex chemical space of this reactive molecule, unlocking its synthetic potential. stanford.edu
Q & A
Q. What established synthetic methods are used for diethyl thioketone, and how can reaction efficiency be optimized?
Methodological Answer: this compound is synthesized via dimerization of thioketones under inert conditions (e.g., argon), with temperature (-20°C to 25°C) and catalyst selection (e.g., TBAF) critical for yield optimization. Monitoring via TLC () and quenching with fluorides (e.g., TBAF) accelerates conversion to overcrowded alkenes, as shown in one-pot syntheses completed within 25 minutes .
Key Parameters Table:
| Parameter | Optimal Range/Choice | Impact on Yield |
|---|---|---|
| Temperature | -20°C to 25°C | Prevents side reactions |
| Catalyst | TBAF | Accelerates conversion |
| Solvent | Anhydrous THF or DCM | Enhances solubility |
Q. How are IR and UV-Vis spectroscopy used to confirm this compound's structural integrity?
Methodological Answer: IR spectroscopy identifies C-S bonds via diagnostic bands at 740 cm⁻¹ (C-S stretching) and 1045 cm⁻¹ (skeletal vibrations) ( ). UV-Vis analysis in solvents like hexane or acetonitrile quantifies extinction coefficients (e.g., 2.662 × 10³ M⁻¹cm⁻¹ in ), with solvent polarity affecting λmax shifts. Discrepancies in literature values require recalibration using standardized protocols .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Methodological Answer: Sequential water washes remove polar byproducts (e.g., diethylammonium chloride) (). Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (low-polarity solvents) isolates high-purity thioketones. Purity validation via elemental analysis (>99%) and melting point consistency is critical ( ) .
Advanced Research Questions
Q. How can computational methods model this compound's electronic transitions, and what solvent effects must be considered?
Methodological Answer: Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) simulates solvent-dependent S0→S1 transitions. Basis sets (e.g., 6-31G(d)) and hybrid functionals (B3LYP) balance accuracy and computational cost. Experimental validation using UV-Vis data (e.g., ’s extinction coefficients) confirms solvatochromic behavior .
Q. What kinetic approaches elucidate this compound's reactivity in nucleophilic additions?
Methodological Answer: Pseudo-first-order kinetics experiments (UV-Vis monitoring at λmax) quantify rate constants. Isotopic labeling (e.g., <sup>13</sup>C-S) and stopped-flow techniques capture transient intermediates. Computational mapping of transition states (e.g., Gaussian 16) supplements experimental data () .
Q. How do crystallographic refinement protocols resolve this compound's solid-state structure?
Methodological Answer: SHELXL ( ) refines high-resolution (<1 Å) X-ray data, with twin-law corrections for non-merohedral twinning. Hydrogen atoms are placed via riding models, and anisotropic displacement parameters refine heavy atoms (C, S). Validation tools (e.g., PLATON) assess structural plausibility .
Q. What strategies resolve contradictions in reported thioketone extinction coefficients across solvents?
Methodological Answer: Re-measurement under standardized conditions (fixed wavelength, 25°C) with NIST-traceable calibrants reduces instrumental bias. Slope analysis of Beer-Lambert plots (e.g., 2.662 × 10⁻³ mol⁻¹cm⁻¹ in ) and meta-regression accounting for solvent polarity ( ) reconcile discrepancies .
Data Contradiction Analysis
Q. Why do computational and experimental bond lengths for this compound diverge, and how is this resolved?
Methodological Answer: Discrepancies arise from approximations in DFT functionals or insufficient basis set size. Benchmarking against high-resolution crystallographic data ( ) and using correlated methods (e.g., CCSD(T)) improves accuracy. Error margins <0.02 Å are acceptable for C-S bonds .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
